3-Hydroxypiperidine

描述

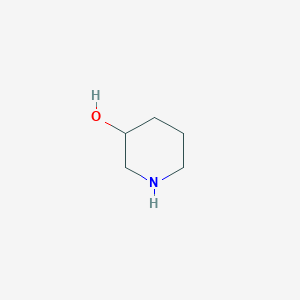

Structure

2D Structure

3D Structure

属性

IUPAC Name |

piperidin-3-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H11NO/c7-5-2-1-3-6-4-5/h5-7H,1-4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BIWOSRSKDCZIFM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CNC1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H11NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70870212 | |

| Record name | 3-Piperidinol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70870212 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

101.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6859-99-0 | |

| Record name | 3-Hydroxypiperidine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6859-99-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Piperidin-3-ol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006859990 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Hydroxypiperidine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=62082 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3-Piperidinol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70870212 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Piperidin-3-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.027.234 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to 3-Hydroxypiperidine: Chemical Properties, Structure, and Applications

This guide provides a comprehensive overview of the chemical and physical properties, structure, synthesis, and applications of this compound, a pivotal heterocyclic compound in organic synthesis and pharmaceutical development.

Core Chemical Identity and Structure

This compound is a six-membered heterocyclic organic compound. Its structure consists of a piperidine (B6355638) ring substituted with a hydroxyl group at the third carbon position.[1] This hydroxyl group, along with the secondary amine in the ring, dictates its chemical reactivity and physical properties.

Chemical Structure:

Caption: 2D Chemical Structure of this compound.

Table 1: Chemical Identifiers

| Identifier | Value |

| IUPAC Name | piperidin-3-ol[2] |

| CAS Number | 6859-99-0[1][3] |

| Molecular Formula | C₅H₁₁NO[1] |

| Molecular Weight | 101.15 g/mol [1] |

| SMILES | OC1CCCNC1[3] |

| InChI | 1S/C5H11NO/c7-5-2-1-3-6-4-5/h5-7H,1-4H2[3] |

| InChIKey | BIWOSRSKDCZIFM-UHFFFAOYSA-N[3] |

Physicochemical Properties

This compound is typically a white to light yellow crystalline powder or solid.[4][5] Its solubility in water and various organic solvents makes it a versatile reagent in different reaction media.[1]

Table 2: Physical and Chemical Properties

| Property | Value |

| Physical State | White to light yellow crystalline powder and lumps[4] |

| Melting Point | 57-61 °C[3] |

| Boiling Point | 67-69 °C at 2 mmHg[6] |

| Density (Predicted) | 1.016 ± 0.06 g/cm³[4] |

| pKa (Predicted) | 14.91 ± 0.20[4] |

| Solubility | Soluble in water (1 g/mL) and ethanol.[1][3] |

| Storage Temperature | 2-8°C[3] |

Spectroscopic Data

Spectroscopic analysis is crucial for the identification and characterization of this compound.

Table 3: Spectroscopic Data Summary

| Technique | Data Highlights |

| ¹H NMR | Spectrum available.[7] |

| ¹³C NMR | Spectrum available.[2] |

| IR Spectroscopy | FTIR, ATR-IR, and Vapor Phase IR spectra are available.[2][8] |

| Mass Spectrometry (GC-MS) | m/z top peak: 44; 2nd highest: 30; 3rd highest: 57.[2] |

Synthesis and Reactivity

This compound can be synthesized through various routes. A common laboratory and industrial method involves the catalytic hydrogenation of 3-hydroxypyridine. Another established method is the cyclization of 5-bromo-2-hydroxypentylamine hydrobromide.[4][6][9]

Caption: Common synthetic pathways to this compound.

Experimental Protocol: Synthesis via Cyclization

This protocol is adapted from established chemical literature.[4][6]

Objective: To synthesize this compound from 5-bromo-2-hydroxypentylamine hydrobromide.

Materials:

-

5-bromo-2-hydroxypentylamine hydrobromide (86.0g)

-

Sodium carbonate (15.0g)

-

Deionized water

-

Reaction vessel with stirring and temperature control

-

Rotary evaporator

-

Vacuum distillation apparatus

Procedure:

-

Dissolve 86.0g of 5-bromo-2-hydroxypentylamine hydrobromide in 150mL of water in the reaction vessel.

-

Prepare a solution of 15.0g of sodium carbonate in 60mL of water.

-

Cool the reaction vessel to 10-15°C.

-

Add the sodium carbonate solution dropwise to the reaction mixture over approximately 1 hour, maintaining the temperature at 10-15°C.

-

After the addition is complete, allow the mixture to react at approximately 15°C for 2 hours.

-

Increase the temperature to 30-40°C and continue the reaction for an additional 2 hours.

-

Cool the reaction mixture to room temperature.

-

Concentrate the solution under reduced pressure using a rotary evaporator to remove most of the water.

-

Filter the concentrated mixture to remove precipitated salts and wash the filter cake with a small amount of cold water.

-

Continue to concentrate the mother liquor.

-

Purify the crude product by vacuum distillation to yield colorless, oily this compound.

Applications in Drug Development and Organic Synthesis

This compound is a valuable building block in medicinal chemistry and organic synthesis due to its bifunctional nature (secondary amine and secondary alcohol).

-

Pharmaceutical Intermediate: It is a crucial intermediate in the synthesis of a wide range of pharmacologically active compounds.[1] Piperidine derivatives exhibit diverse biological activities, including antibacterial, antitumor, and anesthetic properties.[4][10] They are integral to drugs targeting neurological disorders, Alzheimer's disease, viral infections, and diabetes.[4][5]

-

Chiral Synthesis: The chiral variants, particularly (S)-1-Boc-3-hydroxypiperidine, are key intermediates for synthesizing high-value pharmaceuticals. A notable example is its use in the synthesis of Ibrutinib, a Bruton's tyrosine kinase (BTK) inhibitor used to treat B-cell malignancies.[11][12]

-

General Synthesis: It serves as a reactant for creating unsymmetrical ureas, piperidine nucleoside analogs, and substituted pyridines.[4]

Caption: Role of this compound as a versatile chemical intermediate.

Experimental Protocol: Biocatalytic Synthesis of (S)-1-Boc-3-hydroxypiperidine

This protocol outlines an enzymatic approach for the asymmetric reduction of a ketone precursor, a key step in producing chiral intermediates for pharmaceuticals.[13]

Objective: To synthesize (S)-N-Boc-3-hydroxypiperidine from N-Boc-3-piperidone using a ketoreductase (KRED) and a co-factor regeneration system.

Materials:

-

N-Boc-3-piperidone

-

Ketoreductase (KRED)

-

Glucose Dehydrogenase (GDH) for cofactor recycling

-

NADP⁺ (cofactor)

-

D-glucose

-

Phosphate buffer solution (PBS, e.g., 100 mM, pH 6.5)

-

Ethyl acetate (B1210297) for extraction

-

Reaction vessel with temperature and pH control

Procedure:

-

Prepare the reaction mixture in the vessel containing 100 mM PBS (pH 6.5).

-

Add the substrate, N-Boc-3-piperidone, to a final concentration of 100 g/L.

-

Add D-glucose (e.g., 130 g/L) which serves as the ultimate reductant for cofactor regeneration.

-

Add the cofactor NADP⁺ to a concentration of 0.2 g/L.

-

Introduce the biocatalysts: a suitable amount of KRED and GDH (e.g., as whole cells or cell-free extract).

-

Maintain the reaction at a controlled temperature (e.g., 30°C) with stirring.

-

Monitor and maintain the pH at 6.5 throughout the reaction, for instance, by adding a NaOH solution.

-

The reaction progress can be monitored by techniques like TLC or HPLC.

-

Once the reaction reaches completion (typically >99% conversion), terminate the process.

-

Extract the product, (S)-N-Boc-3-hydroxypiperidine, from the aqueous reaction mixture using an organic solvent such as ethyl acetate.

-

The organic layers can be combined, dried, and concentrated to yield the final product.

Safety and Handling

This compound is classified as a hazardous substance.

-

GHS Classification: It is known to cause severe skin burns and eye damage (H314).[2]

-

Handling: Appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, should be worn when handling this chemical. Work should be conducted in a well-ventilated fume hood.

-

Storage: It should be stored in a cool, dry, and well-ventilated area, typically between 2-8°C, away from incompatible materials.[3]

This guide is intended for informational purposes for qualified professionals. Always refer to a comprehensive Safety Data Sheet (SDS) before handling this compound.

References

- 1. 3-Hydroxy Piperidine | Supplier - Ketone Pharma [ketonepharma.com]

- 2. This compound | C5H11NO | CID 23293 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound = 98.0 NT 6859-99-0 [sigmaaldrich.com]

- 4. This compound | 6859-99-0 [chemicalbook.com]

- 5. nbinno.com [nbinno.com]

- 6. This compound CAS#: 6859-99-0 [m.chemicalbook.com]

- 7. This compound(6859-99-0) 1H NMR spectrum [chemicalbook.com]

- 8. This compound(6859-99-0) IR Spectrum [chemicalbook.com]

- 9. CN105439939A - Synthetic method of (S)-N-Boc-3-hydroxypiperidine - Google Patents [patents.google.com]

- 10. CN106432059A - Preparation method of this compound, preparation method of derivative of this compound, and intermediate of this compound - Google Patents [patents.google.com]

- 11. Efficient Preparation of (S)-N-Boc-3-Hydroxylpiperidine Through Bioreduction by a Thermostable Aldo-KetoReductase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Uses and Preparation of (S)-1-Boc-3-hydroxypiperidine_Chemicalbook [chemicalbook.com]

- 13. mdpi.com [mdpi.com]

An In-depth Technical Guide to 3-Hydroxypiperidine: Synthesis, Applications, and Biological Significance

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Hydroxypiperidine, a versatile heterocyclic compound, serves as a pivotal building block in the synthesis of a wide array of pharmacologically active molecules. Its structural features, particularly the presence of a hydroxyl group and a secondary amine within a piperidine (B6355638) ring, allow for diverse chemical modifications, making it a privileged scaffold in medicinal chemistry. This guide provides a comprehensive overview of this compound, including its chemical and physical properties, detailed synthesis protocols, analytical methodologies, and its significant role in the development of therapeutics for neurological disorders and cancer. Particular emphasis is placed on its chiral derivatives as key intermediates in the synthesis of targeted therapies.

Core Properties of this compound

This compound is a white to light yellow crystalline solid or a colorless to pale yellow liquid.[1] Its fundamental properties are summarized in the table below, providing a quick reference for laboratory use.

| Property | Value | Reference |

| CAS Number | 6859-99-0 | [2] |

| Molecular Formula | C₅H₁₁NO | [3] |

| Molecular Weight | 101.15 g/mol | [3] |

| Melting Point | 57-61 °C | [4] |

| Solubility | Soluble in water (1 g/mL), ethanol, and various organic solvents. | [1][4] |

| Appearance | White to light yellow crystalline powder and lumps. | [5] |

Synthesis of this compound and its Derivatives

The synthesis of this compound can be achieved through various chemical pathways. The choice of method often depends on the desired scale, purity, and stereochemistry.

General Synthesis of Racemic this compound

A common method for the preparation of racemic this compound involves the cyclization of a linear precursor.

-

Dissolution: Dissolve 86.0 g of 5-bromo-2-hydroxypentylamine hydrobromide in 150 mL of water.

-

Base Addition: At a temperature of 10-15 °C, add a solution of 15.0 g of sodium carbonate in 60 mL of water dropwise over approximately 1 hour.

-

Reaction: Stir the mixture at approximately 15 °C for 2 hours.

-

Heating: Increase the temperature to 30-40 °C and continue the reaction for an additional 2 hours.

-

Work-up: Cool the reaction mixture to room temperature and concentrate it under reduced pressure to remove the majority of the water.

-

Purification: Filter the mixture to remove salt, washing the solid with cold water. The mother liquor is further concentrated. The crude product is then purified by vacuum distillation to yield this compound as a colorless oily liquid.

Synthesis of Chiral (S)-1-Boc-3-hydroxypiperidine

The chiral derivative, (S)-1-Boc-3-hydroxypiperidine, is a crucial intermediate in the synthesis of several pharmaceuticals, most notably the anticancer drug ibrutinib (B1684441).[1][6] Biocatalytic methods are often employed for its enantioselective synthesis.

This method utilizes a ketoreductase (KRED) and a glucose dehydrogenase (GDH) co-expressed in E. coli for the asymmetric reduction of N-Boc-3-piperidone.

-

Reaction Setup: Prepare a reaction mixture containing:

-

N-Boc-3-piperidone (100 g/L)

-

D-glucose (130 g/L)

-

NADP⁺ (0.2 g/L)

-

100 mmol/L PBS buffer (pH 6.5)

-

Cell-free extract of the co-expressing E. coli (30 g/L wet cells) as the catalyst.

-

-

Reaction Conditions: Maintain the reaction at 35 °C. Control the pH at 6.5 by the addition of 2 mol/L NaOH solution.

-

Monitoring and Work-up: Monitor the reaction progress by thin-layer chromatography (TLC). Upon completion, extract the product with an equal volume of ethyl acetate.

-

Analysis: The conversion and optical purity of the product are determined by High-Performance Liquid Chromatography (HPLC). This method can achieve a conversion and optical purity of over 99%.

Analytical Methods

The purity and identity of this compound and its derivatives are typically assessed using chromatographic techniques.

High-Performance Liquid Chromatography (HPLC)

HPLC is a robust method for determining the purity of this compound derivatives. While a specific protocol for the parent compound is not detailed in the provided results, a general procedure for a related compound, N-Boc-4-hydroxypiperidine, can be adapted.[7]

-

Objective: To determine the purity of a hydroxypiperidine derivative by Reversed-Phase HPLC with UV detection.

-

Instrumentation: An HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis or Diode Array Detector.

-

Chromatographic Conditions:

-

Column: C18, 4.6 x 150 mm, 5 µm particle size.

-

Mobile Phase A: Water with 0.1% Phosphoric Acid.

-

Mobile Phase B: Acetonitrile with 0.1% Phosphoric Acid.

-

Gradient: A suitable gradient from low to high percentage of Mobile Phase B to ensure separation of the main compound from its impurities.

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 30 °C.

-

Detection Wavelength: 210 nm.

-

Injection Volume: 10 µL.

-

-

Sample Preparation: Accurately weigh approximately 10 mg of the sample into a 10 mL volumetric flask. Dissolve and dilute to volume with a 50:50 mixture of water and acetonitrile.

-

Data Analysis: The purity is determined by calculating the peak area percentage of the main peak relative to the total area of all observed peaks.

For chiral analysis of derivatives, a chiral column is employed, as in the case of benzoyl-3-aminopiperidine, a related compound.[8]

Role in Drug Development and Signaling Pathways

This compound is a key pharmacophore in the development of drugs targeting a variety of diseases, from cancer to neurological disorders.

Anticancer Therapeutics: Ibrutinib and Bruton's Tyrosine Kinase (BTK) Inhibition

(S)-1-Boc-3-hydroxypiperidine is a vital intermediate in the synthesis of ibrutinib, a potent inhibitor of Bruton's tyrosine kinase (BTK).[1] BTK is a critical component of the B-cell receptor signaling pathway, which is essential for the survival and proliferation of malignant B-cells in various lymphomas and leukemias.

The synthesis of ibrutinib from (S)-1-Boc-3-hydroxypiperidine involves several key steps, including activation of the hydroxyl group, coupling with the pyrazolopyrimidine core, deprotection, and finally acylation.

Neurological Disorders: Targeting the Dopamine (B1211576) D3 Receptor

Derivatives of this compound are integral to the structure of compounds that modulate the activity of G protein-coupled receptors (GPCRs), such as the dopamine D3 receptor (D3R).[9] The D3R is a key target for therapeutics aimed at treating neurological and psychiatric conditions. The interaction of these ligands with the receptor can be assessed using techniques like Bioluminescence Resonance Energy Transfer (BRET) assays.

BRET assays are used to study protein-protein interactions in live cells. For GPCRs, this can involve monitoring the recruitment of β-arrestin to the receptor upon agonist binding.

-

Construct Preparation: Genetically fuse the GPCR of interest (e.g., Dopamine D3 Receptor) to a Renilla luciferase (Rluc) donor and β-arrestin to a yellow fluorescent protein (YFP) acceptor.

-

Cell Transfection: Co-transfect mammalian cells (e.g., HEK293T) with the donor and acceptor fusion constructs.

-

Cell Culture and Plating: Culture the transfected cells and plate them in a 96-well plate.

-

Ligand Addition: Add the this compound derivative (or other test compounds) at various concentrations to the cells.

-

Substrate Addition: Add the luciferase substrate (e.g., coelenterazine).

-

BRET Measurement: Measure the light emission at the acceptor's wavelength (e.g., ~535 nm for YFP) and the donor's wavelength (e.g., ~460 nm for Rluc) using a BRET-compatible plate reader.

-

Data Analysis: Calculate the BRET ratio (acceptor emission / donor emission). An increase in the BRET ratio upon ligand addition indicates recruitment of β-arrestin to the receptor.

Emerging Applications in Cancer Therapy

Recent research has explored hydroxypiperidine-substituted thiosemicarbazone derivatives as potential multi-target therapeutic agents for lung cancer.[10] These compounds have shown inhibitory activity against carbonic anhydrase isoforms (hCA I and hCA II), VEGFR-2, and BRAF, which are all implicated in cancer progression.

Conclusion

This compound is a compound of significant interest to the scientific and pharmaceutical communities. Its utility as a versatile synthetic intermediate is well-established, particularly in the creation of complex and stereospecific molecules. The successful application of its derivatives in targeted therapies like ibrutinib underscores the importance of this scaffold in modern drug discovery. Future research will likely continue to uncover new applications for this compound-based compounds in treating a wide range of human diseases.

References

- 1. Uses and Preparation of (S)-1-Boc-3-hydroxypiperidine_Chemicalbook [chemicalbook.com]

- 2. scbt.com [scbt.com]

- 3. This compound | C5H11NO | CID 23293 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 3-ヒドロキシピペリジン ≥98.0% (NT) | Sigma-Aldrich [sigmaaldrich.com]

- 5. This compound | 6859-99-0 [chemicalbook.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. benchchem.com [benchchem.com]

- 8. CN104034814B - The HPLC analytical approach of 3-amino piperidine - Google Patents [patents.google.com]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Synthesis, antiproliferative activity targeting lung cancer and in silico studies of hydroxypiperidine substituted thiosemicarbazones - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Synthesis of 3-Hydroxypiperidine from 3-Hydroxypyridine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 3-hydroxypiperidine, a valuable building block in the pharmaceutical industry, from the readily available starting material, 3-hydroxypyridine (B118123).[1] The primary focus of this document is on the catalytic hydrogenation of 3-hydroxypyridine, a widely employed and efficient method for this transformation. This guide will delve into various catalytic systems, detailed experimental protocols, and quantitative data to aid researchers in selecting and optimizing the synthesis of this crucial intermediate.

Introduction

This compound is a key structural motif present in numerous biologically active molecules and pharmaceutical agents.[1] Its synthesis from 3-hydroxypyridine is a critical transformation for which various methods have been developed. Among these, catalytic hydrogenation stands out due to its efficiency and atom economy. This process, however, can be challenging due to the high stability of the pyridine (B92270) ring and the potential for catalyst deactivation by both the reactant and the product.[2] This guide will explore different catalytic systems and reaction conditions that have been successfully employed to overcome these challenges.

Catalytic Systems for the Hydrogenation of 3-Hydroxypyridine

The choice of catalyst is paramount for the successful hydrogenation of 3-hydroxypyridine. Several noble metal catalysts have demonstrated high efficacy in this reaction. The following sections summarize the performance of various catalytic systems based on rhodium, ruthenium, platinum, and palladium.

2.1. Rhodium-Based Catalysts

Rhodium catalysts, particularly on a carbon support, have proven to be highly effective for the hydrogenation of 3-hydroxypyridine. These catalysts often operate under elevated temperatures and pressures to achieve high yields.

2.2. Ruthenium-Based Catalysts

Ruthenium catalysts have also been explored for this transformation, offering an alternative to rhodium. They can exhibit good activity and selectivity under specific reaction conditions.

2.3. Platinum and Palladium-Based Catalysts

Historically, the hydrogenation of hydroxypyridines over platinum group metals has been challenging, often requiring harsh conditions.[3] However, advancements have been made, particularly by employing specific solvent systems. A notable method involves the use of a saturated aliphatic monocarboxylic acid anhydride (B1165640) as a solvent, which stabilizes the enol form of 3-hydroxypyridine as an ester, facilitating hydrogenation.[3]

Quantitative Data Summary

The following tables provide a structured summary of quantitative data from various reported methods for the synthesis of this compound from 3-hydroxypyridine, allowing for easy comparison of different catalytic systems and reaction conditions.

Table 1: Rhodium-Based Catalytic Systems

| Catalyst | Catalyst Loading | Solvent | Temperature (°C) | Pressure (MPa) | Reaction Time (h) | Yield (%) | Reference |

| 5% Rh/C | 1% w/w | Water | 90 | 5 | 48 | ~97 | [4] |

| Rh-Ni/C (5% Rh, 0.5% Ni) | 5% w/w | Water | 50 | 0.5 (5 atm) | 0.5 | 92 | [5] |

| Rh-Ni/C (10% Rh, 1% Ni) | 1% w/w | Isopropanol | 25 | 0.3 (3 atm) | 3 | 96 | [5] |

Table 2: Platinum and Palladium-Based Catalytic Systems

| Catalyst | Catalyst Loading | Solvent | Temperature (°C) | Pressure | Reaction Time | Observations | Reference |

| PtO₂ | 5% w/w | Acetic Anhydride | 40 | 1 atm | Until H₂ absorption ceased | Rapid hydrogenation | [3] |

| Supported Pd | Not specified | Acetic Anhydride | Not specified | Not specified | Not specified | Effective hydrogenation | [3] |

| Supported Pt | Not specified | Acetic Anhydride | Not specified | Not specified | Not specified | Effective hydrogenation | [3] |

Table 3: Nickel-Based Catalytic Systems

| Catalyst | Catalyst Loading | Solvent | Temperature (°C) | Pressure (psi) | Yield (%) | Reference |

| Raney Nickel | Not specified | Water | 115 | 1500 | 72 (for N-butyl-3-hydroxypiperidine) | [6] |

| Raney Nickel | Not specified | Water | 120 | 1800 | Not specified (for 1-methyl-3-hydroxypiperidine) | [6] |

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the literature.

4.1. General Procedure for Hydrogenation using Rhodium on Carbon

-

Reaction Setup: A high-pressure autoclave is charged with 3-hydroxypyridine (1 part by weight), 5% rhodium on carbon catalyst (0.01 parts by weight), and water (1 part by volume).[4]

-

Reaction Conditions: The autoclave is sealed, purged with hydrogen, and then pressurized with hydrogen to 5 MPa. The reaction mixture is heated to 90°C and stirred for 48 hours.[4]

-

Work-up and Purification: After cooling to room temperature and venting the hydrogen, the reaction mixture is filtered to recover the catalyst. The filtrate is concentrated under reduced pressure to remove water. The residue is then purified by vacuum distillation, collecting the fraction at 67-69°C/26.6Pa to obtain this compound as a white solid.[4]

4.2. Procedure for Hydrogenation using Rhodium-Nickel/Carbon Bimetallic Catalyst

-

Reaction Setup: A reactor is charged with 3-hydroxypyridine (10 kg, 105.3 mol), rhodium-nickel/carbon bimetallic catalyst (500 g; 5% Rh, 0.5% Ni), phosphoric acid (0.5 kg, 5.1 mol), and water (42 L).[5]

-

Reaction Conditions: The reactor is pressurized with hydrogen to 5 atm and the reaction is carried out at 50°C for 30 minutes.[5]

-

Work-up and Purification: After the reaction, the hydrogen is released, and the catalyst is filtered off. The reaction liquid is subjected to reduced pressure distillation (65-67°C, 2 mmHg) to yield 9.78 kg of this compound (92% yield).[5]

4.3. Procedure for Hydrogenation using Platinum Oxide in Acetic Anhydride

-

Reaction Setup: In a suitable reactor, 10 parts of 3-hydroxypyridine are mixed with 100 parts of acetic anhydride. To this solution, 500 mg of PtO₂ powder is added.[3]

-

Reaction Conditions: The mixture is shaken under a hydrogen pressure of one atmosphere at 40°C until the absorption of hydrogen ceases.[3]

-

Work-up and Purification: The resulting product is the corresponding ester of this compound, which can be hydrolyzed to yield this compound.[3] The product identification can be performed by infrared spectroscopy.[3]

Visualizations

5.1. Reaction Pathway

The following diagram illustrates the overall transformation of 3-hydroxypyridine to this compound via catalytic hydrogenation.

References

- 1. 3-Hydroxy Piperidine | Supplier - Ketone Pharma [ketonepharma.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. US3408354A - Catalytic hydrogenation of 3-and 4-hydroxy pyridines - Google Patents [patents.google.com]

- 4. CN105439939A - Synthetic method of (S)-N-Boc-3-hydroxypiperidine - Google Patents [patents.google.com]

- 5. CN105367484A - Preparation method of 3-hydroxy piperidine - Google Patents [patents.google.com]

- 6. US2802007A - Method of reducing 3-hydroxypyridine and its derivatives - Google Patents [patents.google.com]

An In-depth Technical Guide to the Enantiomers of 3-Hydroxypiperidine: (S)- and (R)-3-Hydroxypiperidine

This technical guide provides a comprehensive overview of the synthesis, properties, analysis, and applications of the (S) and (R) enantiomers of 3-hydroxypiperidine, with a particular focus on their N-Boc protected forms, which are crucial chiral building blocks in modern drug development. This document is intended for researchers, scientists, and professionals in the field of pharmaceutical chemistry and drug discovery.

Introduction

The this compound scaffold is a prevalent structural motif in a multitude of biologically active compounds and natural products. The chirality at the C3 position of the piperidine (B6355638) ring often plays a pivotal role in the pharmacological activity and selectivity of these molecules. Consequently, the enantiomerically pure forms, (S)-3-hydroxypiperidine and (R)-3-hydroxypiperidine, have emerged as highly valuable intermediates in the synthesis of pharmaceuticals.[1] The N-Boc protected derivatives, (S)-1-Boc-3-hydroxypiperidine and (R)-1-Boc-3-hydroxypiperidine, are particularly important due to their enhanced stability and utility in synthetic transformations.[2]

(S)-1-Boc-3-hydroxypiperidine is a key intermediate in the synthesis of Ibrutinib, a potent Bruton's tyrosine kinase (BTK) inhibitor used in the treatment of various B-cell malignancies.[2][3] The (R)-enantiomer also finds application as a chiral building block in the development of novel therapeutic agents.[4] This guide will delve into the critical aspects of these enantiomers, providing detailed experimental protocols, comparative data, and visual representations of key processes and pathways.

Physical and Chemical Properties

The physical and chemical properties of the enantiomers of this compound and their N-Boc derivatives are summarized in the tables below. These properties are essential for their handling, characterization, and application in synthesis.

Table 1: Physical Properties of this compound Enantiomers and their Hydrochloride Salts

| Compound | Form | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Specific Optical Rotation | CAS Number |

| (S)-3-Hydroxypiperidine hydrochloride | White to off-white crystalline powder | C₅H₁₁NO·HCl | 137.61 | 195 - 200 | [α]20/D = -7° (c=1 in MeOH) | 475058-41-4 |

| (R)-(+)-3-Hydroxypiperidine hydrochloride | Solid | C₅H₁₁NO·HCl | 137.61 | 195 - 196 | [α]20/D +8.6°, c = 2 in methanol | 198976-43-1 |

| Racemic this compound | Solid | C₅H₁₁NO | 101.15 | 57 - 61 | Not Applicable | 6859-99-0 |

Data sourced from references[1][5].

Table 2: Physical Properties of N-Boc-3-Hydroxypiperidine Enantiomers

| Compound | Form | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Specific Optical Rotation | CAS Number |

| (S)-1-Boc-3-hydroxypiperidine | White to Pale Yellow powder/solid | C₁₀H₁₉NO₃ | 201.26 | 34 - 40 | [α]22/D +10.0°, c = 1 in chloroform | 143900-44-1 |

| (R)-1-Boc-3-hydroxypiperidine | Solid | C₁₀H₁₉NO₃ | 201.26 | 43 - 50 | Not specified in provided results | 143900-43-0 |

Data sourced from references[6][7][8][9][10].

Synthesis of Enantiomerically Pure this compound Derivatives

The preparation of enantiomerically pure (S)- and (R)-3-hydroxypiperidine can be achieved through two primary strategies: chiral resolution of a racemic mixture and asymmetric synthesis.

Chiral Resolution of Racemic this compound

Classical resolution using chiral resolving agents is a common method to separate the enantiomers of this compound.[11] L-camphorsulfonic acid is a frequently used resolving agent for this purpose.[11][12][13]

Experimental Protocol: Chiral Resolution of this compound using L-Camphorsulfonic Acid Ammonium (B1175870) Salt

This protocol is adapted from a patented method.[12]

-

Ammonia (B1221849) Displacement: Racemic this compound is reacted with L-camphorsulfonic acid ammonium salt.

-

Crystallization: The resulting diastereomeric salts are crystallized from an ethanol-methyl tertiary butyl ether (MTBE) solvent system. The (S)-3-hydroxypiperidine-L-camphorsulfonate salt selectively crystallizes out of the solution.

-

Isolation of (S)-3-hydroxypiperidine: The isolated (S)-crystal salt is treated with a base, such as ammonia water, to liberate the free (S)-3-hydroxypiperidine.

-

Boc Protection: The free (S)-3-hydroxypiperidine is then reacted with di-tert-butyl dicarbonate (B1257347) (Boc₂O) to yield (S)-N-Boc-3-hydroxypiperidine.

-

Recovery of Resolving Agent: The aqueous phase from the basification step can be processed to recover the L-camphorsulfonic acid ammonium salt for reuse.[12]

Asymmetric Synthesis

Asymmetric synthesis offers a more direct route to the enantiomerically pure compounds, often with higher yields compared to classical resolution. Enzymatic reduction of a prochiral ketone is a highly effective method.

The asymmetric reduction of N-Boc-3-piperidone to (S)-N-Boc-3-hydroxypiperidine using a ketoreductase (KRED) enzyme is a well-established and efficient method.[3][11][14][15]

Experimental Protocol: Enzymatic Reduction of N-Boc-3-piperidone

This protocol is a generalized procedure based on several literature reports.[3][11][15][16]

-

Reaction Setup: In a suitable reaction vessel, a buffer solution (e.g., phosphate (B84403) or triethanolamine (B1662121) HCl buffer, pH 6.5-7.5) is prepared.

-

Addition of Substrate and Cofactor: N-Boc-3-piperidone is added as the substrate. A nicotinamide (B372718) cofactor, typically NAD⁺ or NADP⁺, is also added.[11][16] For cofactor regeneration, a secondary enzyme system like glucose dehydrogenase (GDH) and glucose, or an alcohol dehydrogenase with a sacrificial alcohol like isopropanol, is included.[15][16]

-

Enzyme Addition: The ketoreductase enzyme (e.g., KRED 110 or a recombinant alcohol dehydrogenase) is added to the reaction mixture.[11][15]

-

Reaction Conditions: The reaction is stirred at a controlled temperature (typically 30-40 °C) and pH for a specified duration (e.g., 3-24 hours).[11][16]

-

Monitoring the Reaction: The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).[11]

-

Work-up and Purification: Upon completion, the reaction mixture is typically worked up by filtering off the enzyme and extracting the product with an organic solvent (e.g., ethyl acetate). The organic layer is then dried and concentrated to yield the crude product. Further purification can be achieved by column chromatography if necessary.

dot

Caption: Enzymatic Synthesis Workflow.

The (R)-enantiomer is typically prepared from (R)-(+)-3-hydroxypiperidine hydrochloride through Boc protection.

Experimental Protocol: Synthesis of (R)-1-Boc-3-hydroxypiperidine

This protocol is based on a reported procedure.[6]

-

Reaction Setup: (R)-(+)-3-hydroxypiperidine hydrochloride is suspended in a suitable solvent such as dichloromethane (B109758) (DCM).

-

Base Addition: A base, for instance, triethylamine (B128534) (Et₃N) or sodium bicarbonate, is added to neutralize the hydrochloride salt.[6]

-

Boc Protection: The mixture is cooled (e.g., to 0 °C), and di-tert-butyl dicarbonate (Boc₂O) is added.

-

Reaction Conditions: The reaction mixture is stirred, allowing it to warm to room temperature, for a period ranging from several hours to overnight.

-

Work-up: The reaction is quenched with water, and the product is extracted with an organic solvent like DCM.

-

Purification: The combined organic layers are washed, dried, and concentrated. The crude product is then purified by column chromatography to afford pure (R)-1-Boc-3-hydroxypiperidine.[6]

dot

Caption: Chemical Synthesis Workflow.

Analytical Methods

The enantiomeric purity of this compound derivatives is a critical parameter. Chiral High-Performance Liquid Chromatography (HPLC) is the most common and reliable method for its determination.

Experimental Protocol: Chiral HPLC Analysis of this compound Enantiomers

This method is adapted from literature reports for the analysis of N-Boc protected this compound.[17]

-

Column: Chiralpak IC-3 (250 x 4.6 mm, 3 µm).[17]

-

Mobile Phase: A mixture of n-hexane and isopropyl alcohol (IPA), typically in a ratio of 95:5 (v/v), with a small amount of an additive like trifluoroacetic acid (0.2%) to improve peak shape.[17]

-

Flow Rate: 0.6 mL/min.[17]

-

Detection: UV at 210 nm.

-

Injection Volume: 15 µL.[17]

-

Column Temperature: 30 °C.[17]

-

Retention Times: The (R)- and (S)-enantiomers will have distinct retention times, allowing for their separation and quantification.

Applications in Drug Development

The enantiomers of this compound are valuable building blocks in the synthesis of a wide range of pharmaceuticals, including agents targeting neurological disorders and cancers.[1]

(S)-3-Hydroxypiperidine in Ibrutinib

As previously mentioned, (S)-1-Boc-3-hydroxypiperidine is a key chiral intermediate in the synthesis of Ibrutinib.[2][3] Ibrutinib is a first-in-class Bruton's tyrosine kinase (BTK) inhibitor.[18][19] BTK is a crucial enzyme in the B-cell receptor (BCR) signaling pathway, which is essential for the proliferation, differentiation, and survival of B-cells.[20] In several B-cell malignancies, this pathway is constitutively active, leading to uncontrolled cell growth.[21] Ibrutinib covalently binds to a cysteine residue (Cys481) in the active site of BTK, leading to its irreversible inhibition.[20][21] This blocks the downstream signaling cascade, thereby inhibiting the proliferation and survival of malignant B-cells.[18][20]

dot

Caption: BTK Signaling Pathway Inhibition.

(R)-3-Hydroxypiperidine in Medicinal Chemistry

(R)-1-Boc-3-hydroxypiperidine serves as a versatile chiral building block in the synthesis of various other pharmacologically active molecules. Its defined stereochemistry is crucial for achieving high enantiomeric purity and targeted biological activity in the final compounds.[4] It has been utilized in the synthesis of DNA methyltransferase inhibitors and other novel chemical entities for drug discovery.[4]

Conclusion

The enantiomers of this compound, particularly in their N-Boc protected forms, are indispensable chiral intermediates in the pharmaceutical industry. The choice between chemical resolution and asymmetric synthesis for their preparation depends on factors such as cost, desired scale, and required enantiomeric purity. The detailed protocols and data presented in this guide are intended to assist researchers and drug development professionals in the effective utilization of these valuable chiral building blocks for the discovery and synthesis of novel therapeutic agents. The well-defined stereochemistry of (S)- and (R)-3-hydroxypiperidine will continue to be a critical design element in the development of next-generation medicines.

References

- 1. chemimpex.com [chemimpex.com]

- 2. Uses and Preparation of (S)-1-Boc-3-hydroxypiperidine_Chemicalbook [chemicalbook.com]

- 3. Efficient synthesis of (S)-N-Boc-3-hydroxypiperidine using an (R)-specific carbonyl reductase from Candida parapsilosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. nbinno.com [nbinno.com]

- 5. 3-Hydroxy Piperidine | Supplier - Ketone Pharma [ketonepharma.com]

- 6. Page loading... [guidechem.com]

- 7. (R)-1-Boc-3-hydroxypiperidine | C10H19NO3 | CID 1514398 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. (S)-1-Boc-3-hydroxypiperidine 97 143900-44-1 [sigmaaldrich.com]

- 9. chemscene.com [chemscene.com]

- 10. (S)-N-Boc-3-hydroxypiperidine | Drug Information, Uses, Side Effects, Pharma intermediate Chemistry | PharmaCompass.com [pharmacompass.com]

- 11. derpharmachemica.com [derpharmachemica.com]

- 12. CN104557674A - Preparation method of (S)-N-Boc-3-hydroxypiperidine - Google Patents [patents.google.com]

- 13. EP3115358A1 - Method of preparation and chiral inversion of chiral-1-t-butoxycarbonyl-3-hydroxy piperidine - Google Patents [patents.google.com]

- 14. Efficient Preparation of (S)-N-Boc-3-Hydroxylpiperidine Through Bioreduction by a Thermostable Aldo-KetoReductase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. CN105274160A - Method for preparing (S) -N-boc-3-hydroxypiperidine by enzymatic asymmetric reduction - Google Patents [patents.google.com]

- 16. mdpi.com [mdpi.com]

- 17. researchgate.net [researchgate.net]

- 18. imbruvicahcp.com [imbruvicahcp.com]

- 19. Ibrutinib - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Ibrutinib for CLL: Mechanism of action and clinical considerations [lymphomahub.com]

- 21. What is the mechanism of Ibrutinib? [synapse.patsnap.com]

The Pivotal Role of 3-Hydroxypiperidine Derivatives in Modern Drug Discovery: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The 3-hydroxypiperidine scaffold is a cornerstone in medicinal chemistry, recognized as a privileged structure due to its frequent appearance in a wide array of biologically active compounds and approved pharmaceuticals.[1] Its inherent chirality and the presence of both a secondary amine and a hydroxyl group provide versatile handles for synthetic modification, enabling the fine-tuning of pharmacokinetic and pharmacodynamic properties. This technical guide delves into the synthesis, biological activities, and mechanisms of action of this compound derivatives and their analogues, offering a comprehensive resource for researchers in the field of drug discovery and development.

Synthesis of this compound Derivatives

The synthesis of this compound and its derivatives often focuses on stereoselective methods to obtain specific enantiomers, which can exhibit significantly different biological activities. Key synthetic strategies include the reduction of 3-piperidone precursors and the cyclization of linear amino alcohols.

One of the most common methods involves the reduction of N-protected 3-piperidones, such as N-Boc-3-piperidone, using various reducing agents.[1][2] For the preparation of chiral 3-hydroxypiperidines, enzymatic and whole-cell biocatalysis have emerged as efficient and environmentally friendly alternatives to classical chemical resolution.[3] For instance, the asymmetric reduction of N-Boc-3-piperidone using ketoreductases co-expressed with glucose dehydrogenase for cofactor regeneration has been shown to produce (S)-N-Boc-3-hydroxypiperidine with high conversion and optical purity.[4]

Another synthetic route involves the hydrogenation of 3-hydroxypyridine.[5][6] This method can be carried out using catalysts like rhodium on carbon.[5] Furthermore, this compound can be synthesized from 5-halo-2-hydroxypentylamine hydrohalide through a cyclization reaction in the presence of an inorganic base.[7]

Biological Activities and Therapeutic Potential

This compound derivatives have demonstrated a broad spectrum of biological activities, making them valuable in the development of therapeutics for a range of diseases, including cancer, neurological disorders, and viral infections.[1]

Anticancer Applications

A prominent example of a this compound-containing drug is Ibrutinib , a potent inhibitor of Bruton's tyrosine kinase (BTK) used in the treatment of B-cell malignancies.[8] The (S)-1-Boc-3-hydroxypiperidine moiety is a crucial chiral intermediate in the synthesis of Ibrutinib.[8] BTK is a key component of the B-cell receptor (BCR) signaling pathway, which is essential for B-cell proliferation and survival.[5] By inhibiting BTK, Ibrutinib disrupts this pathway, leading to apoptosis of malignant B-cells.

Neurological Disorders

Derivatives of this compound have shown significant activity at various neurotransmitter receptors, highlighting their potential in treating neurological and psychiatric conditions. For instance, certain analogues have been developed as high-affinity ligands for the dopamine (B1211576) transporter, with potential applications in the management of cocaine addiction.[9] Others have been investigated as antagonists of the histamine (B1213489) H₃ receptor, which is a target for treating cognitive disorders.[10][11] The introduction of a hydroxyl group into the piperidine (B6355638) ring can significantly influence the binding affinity and selectivity of these compounds for their respective targets.

Quantitative Bioactivity Data

To facilitate comparison and aid in structure-activity relationship (SAR) studies, the following tables summarize the quantitative bioactivity data for selected this compound derivatives.

Table 1: Bioactivity of this compound Derivatives Targeting Neurotransmitter Transporters and Receptors

| Compound | Target | Assay | Bioactivity | Reference |

| (+)-5 | Dopamine Transporter | [³H]WIN 35,428 Binding | IC₅₀ = 0.46 nM | [9] |

| (-)-5 | Dopamine Transporter | [³H]WIN 35,428 Binding | IC₅₀ = 56.7 nM | [9] |

| (+)-5 | Dopamine Transporter | [³H]Dopamine Uptake | IC₅₀ = 4.05 nM | [9] |

| (-)-5 | Dopamine Transporter | [³H]Dopamine Uptake | IC₅₀ = 38.0 nM | [9] |

| 1a (ADS-003) | Histamine H₃ Receptor | Functional Antagonism (guinea pig jejunum) | pA₂ = 8.47 | [12] |

| 1d | Histamine H₃ Receptor | Functional Antagonism (guinea pig jejunum) | pA₂ = 7.79 | [12] |

| 2a | Histamine H₃ Receptor | Functional Antagonism (guinea pig jejunum) | pA₂ = 6.23 | [12] |

| 2d | Histamine H₃ Receptor | Functional Antagonism (guinea pig jejunum) | pA₂ = 8.06 | [12] |

Table 2: Bioactivity of this compound-Containing Bruton's Tyrosine Kinase (BTK) Inhibitors

| Compound | Target | Assay | Bioactivity | Reference |

| Ibrutinib | BTK | In vitro kinase assay | IC₅₀ = 0.5 nM | [13] |

| LFM-A13 | BTK | In vitro kinase assay | IC₅₀ = 2.5 µM | [13] |

| Dasatinib | BTK | In vitro kinase assay | IC₅₀ = 5 nM | [13] |

Key Signaling Pathways

The therapeutic effects of this compound derivatives are mediated through their interaction with specific signaling pathways. Understanding these pathways is crucial for rational drug design and development.

Bruton's Tyrosine Kinase (BTK) Signaling Pathway

BTK is a critical enzyme in the B-cell receptor (BCR) signaling cascade. Upon BCR activation, BTK is recruited to the cell membrane and phosphorylated, which in turn activates downstream signaling molecules, including PLCγ2. This ultimately leads to the activation of transcription factors like NF-κB, which promote B-cell proliferation and survival. This compound-containing inhibitors like Ibrutinib covalently bind to a cysteine residue in the active site of BTK, irreversibly inhibiting its activity and blocking the downstream signaling.

Dopamine Transporter (DAT) Modulation

The dopamine transporter is responsible for the reuptake of dopamine from the synaptic cleft, thereby regulating dopaminergic neurotransmission. This compound analogues that bind to DAT can either block dopamine reuptake, leading to increased synaptic dopamine levels, or act as dopamine releasing agents. The modulation of DAT is a key strategy in the treatment of conditions like ADHD and substance use disorders.

Experimental Protocols

Detailed methodologies are essential for the replication and advancement of scientific research. The following sections provide protocols for key experiments related to the synthesis and evaluation of this compound derivatives.

Synthesis of (S)-N-Boc-3-hydroxypiperidine via Biocatalytic Reduction

This protocol describes the asymmetric reduction of N-Boc-3-piperidone using a co-expression system of ketoreductase and glucose dehydrogenase.

Materials:

-

N-Boc-3-piperidone

-

Glucose

-

NADP⁺

-

Phosphate (B84403) buffer (pH 6.5)

-

E. coli cells co-expressing ketoreductase and glucose dehydrogenase

-

Ethyl acetate (B1210297)

-

Sodium sulfate (B86663) (anhydrous)

Procedure:

-

Prepare a reaction mixture containing N-Boc-3-piperidone (e.g., 100 g/L), glucose (e.g., 130 g/L), and NADP⁺ (e.g., 0.2 g/L) in phosphate buffer (pH 6.5).

-

Add the E. coli cells (e.g., 30 g/L wet cell weight) to the reaction mixture.

-

Incubate the reaction at a controlled temperature (e.g., 35 °C) with stirring for 24 hours.[4] Monitor the progress of the reaction by TLC or HPLC.

-

Upon completion, centrifuge the reaction mixture to pellet the cells.

-

Extract the supernatant with ethyl acetate (3 x volume).

-

Combine the organic layers and dry over anhydrous sodium sulfate.

-

Filter and concentrate the organic phase under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography on silica (B1680970) gel to yield (S)-N-Boc-3-hydroxypiperidine.

In Vitro Kinase Assay for BTK Inhibition

This protocol outlines a general procedure for assessing the inhibitory activity of this compound derivatives against Bruton's tyrosine kinase.

Materials:

-

Recombinant human BTK enzyme

-

Kinase buffer (e.g., containing Tris-HCl, MgCl₂, DTT)

-

ATP

-

Peptide substrate (e.g., a poly-Glu,Tyr peptide)

-

Test compounds (this compound derivatives)

-

ADP-Glo™ Kinase Assay kit (or similar)

-

Microplate reader

Procedure:

-

Prepare serial dilutions of the test compounds in DMSO.

-

In a 96-well or 384-well plate, add the kinase buffer, recombinant BTK enzyme, and the peptide substrate.

-

Add the test compounds to the wells at various concentrations. Include a positive control (e.g., Ibrutinib) and a negative control (DMSO vehicle).

-

Initiate the kinase reaction by adding ATP.

-

Incubate the plate at a specific temperature (e.g., 30 °C) for a defined period (e.g., 60 minutes).

-

Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ assay system according to the manufacturer's instructions. This involves adding ADP-Glo™ reagent to deplete the remaining ATP, followed by the addition of Kinase Detection Reagent to convert ADP to ATP, which is then used to generate a luminescent signal.

-

Measure the luminescence using a microplate reader.

-

Calculate the percent inhibition for each compound concentration and determine the IC₅₀ value by fitting the data to a dose-response curve.

References

- 1. This compound synthesis - chemicalbook [chemicalbook.com]

- 2. (+) 3-[3-hydroxyphenyl-N-(1-propyl) piperidine] selectively differentiates effects of sigma ligands on neurochemical pathways modulated by sigma receptors: evidence for subtypes, in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Receptor Binding Assays - Multiwell Plates [merckmillipore.com]

- 4. Receptor Binding Assays for HTS and Drug Discovery - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. Bruton’s Tyrosine Kinase Inhibitors: Recent Updates [mdpi.com]

- 6. 4-Hydroxypiperidines and Their Flexible 3-(Amino)propyloxy Analogues as Non-Imidazole Histamine H3 Receptor Antagonist: Further Structure–Activity Relationship Exploration and In Vitro and In Vivo Pharmacological Evaluation [mdpi.com]

- 7. protocols.io [protocols.io]

- 8. Targeting Bruton’s Tyrosine Kinase in Inflammatory and Autoimmune Pathologies - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. 4-Hydroxypiperidines and Their Flexible 3-(Amino)propyloxy Analogues as Non-Imidazole Histamine H₃ Receptor Antagonist: Further Structure⁻Activity Relationship Exploration and In Vitro and In Vivo Pharmacological Evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Item - Experimental conditions of binding assays. - Public Library of Science - Figshare [plos.figshare.com]

- 12. Bruton’s Tyrosine Kinase Inhibitors (BTKIs): Review of Preclinical Studies and Evaluation of Clinical Trials - PMC [pmc.ncbi.nlm.nih.gov]

- 13. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

The Pivotal Role of the 3-Hydroxypiperidine Scaffold: A Technical Guide to the Mechanism of Action of Ibrutinib

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 3-hydroxypiperidine moiety is a well-established "privileged scaffold" in medicinal chemistry, frequently incorporated into the design of novel therapeutics due to its favorable physicochemical properties and its ability to form key interactions with biological targets. While this compound itself is not a therapeutic agent, it serves as a crucial chiral building block in the synthesis of a multitude of pharmacologically active compounds. Its presence in the molecular architecture of drugs can significantly influence their efficacy, selectivity, and pharmacokinetic profiles. A prime example of the successful application of this scaffold is in the synthesis of Ibrutinib (marketed as Imbruvica®), a first-in-class Bruton's tyrosine kinase (BTK) inhibitor that has revolutionized the treatment of several B-cell malignancies. This technical guide provides an in-depth exploration of the mechanism of action of Ibrutinib, highlighting the critical role of its this compound-derived core in its potent and selective activity.

Ibrutinib: A Case Study in Rational Drug Design

Ibrutinib is a small molecule inhibitor that has received FDA approval for the treatment of various B-cell cancers, including chronic lymphocytic leukemia (CLL), mantle cell lymphoma (MCL), and Waldenström's macroglobulinemia. The synthesis of Ibrutinib utilizes (S)-1-Boc-3-hydroxypiperidine, a chiral derivative of this compound, underscoring the importance of this scaffold in modern drug discovery.

Molecular Mechanism of Action: Covalent Inhibition of Bruton's Tyrosine Kinase

Ibrutinib functions as a potent and irreversible inhibitor of Bruton's tyrosine kinase (BTK), a non-receptor tyrosine kinase crucial for B-cell development, differentiation, and survival. The mechanism of inhibition is highly specific and involves the formation of a covalent bond between the acrylamide (B121943) group of Ibrutinib and a cysteine residue (Cys481) located in the active site of BTK. This irreversible binding permanently inactivates the enzyme, thereby blocking its downstream signaling functions.

The inhibition of BTK by Ibrutinib disrupts the B-cell receptor (BCR) signaling pathway, which is constitutively active in many B-cell malignancies and drives cell proliferation and survival. Specifically, Ibrutinib's blockade of BTK prevents the phosphorylation of downstream substrates, including phospholipase C gamma 2 (PLCγ2), which in turn abrogates the activation of key pro-survival signaling cascades such as the NF-κB and MAPK pathways. Furthermore, Ibrutinib has been shown to interfere with B-cell trafficking and adhesion by inhibiting chemokine receptors like CXCR4 and CXCR5, which are involved in the homing of malignant B-cells to protective microenvironments within lymphoid tissues.

Signaling Pathway of BTK and Inhibition by Ibrutinib

Quantitative Analysis of Ibrutinib's Potency and Selectivity

The efficacy of Ibrutinib is underscored by its high potency against BTK and its selectivity profile against other kinases. The following table summarizes key quantitative data for Ibrutinib.

| Target Kinase | IC50 (nM) | Comments | Reference |

| BTK | 0.5 | Highly potent, irreversible inhibition. | |

| BTK (autophosphorylation) | 11 | Inhibition of cellular BTK activity. | |

| BLK | 0.8 | Potent inhibition of a related Tec family kinase. | |

| ITK | 10.7 | Off-target inhibition, associated with some side effects. | |

| EGFR | 5.6 | Off-target inhibition, associated with some side effects. | |

| HER2 | 9.4 | Off-target inhibition. | |

| JAK3 | 16 | Off-target inhibition. |

IC50 values represent the concentration of Ibrutinib required to inhibit 50% of the kinase activity in biochemical or cellular assays.

Experimental Protocols for Characterizing BTK Inhibition

The following are representative protocols for key in vitro assays used to characterize the mechanism of action of BTK inhibitors like Ibrutinib.

Biochemical BTK Kinase Assay

Objective: To determine the direct inhibitory activity of Ibrutinib on purified BTK enzyme.

Materials:

-

Recombinant human BTK enzyme

-

Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35)

-

ATP solution (e.g., 10 µM in kinase buffer)

-

Peptide substrate (e.g., poly(Glu, Tyr) 4:1)

-

Ibrutinib stock solution (e.g., 10 mM in DMSO)

-

ADP-Glo™ Kinase Assay kit (Promega) or similar

-

White, opaque 96-well plates

Procedure:

-

Prepare serial dilutions of Ibrutinib in kinase buffer. The final DMSO concentration should be kept constant across all wells (e.g., <1%).

-

In a 96-well plate, add 5 µL of the diluted Ibrutinib or vehicle control (DMSO in kinase buffer).

-

Add 10 µL of a solution containing the BTK enzyme and peptide substrate to each well.

-

Pre-incubate the plate for 30 minutes at room temperature to allow for covalent bond formation between Ibrutinib and BTK.

-

Initiate the kinase reaction by adding 10 µL of the ATP solution to each well.

-

Incubate the plate at 30°C for 60 minutes.

-

Stop the reaction and measure the amount of ADP produced according to the ADP-Glo™ Kinase Assay manufacturer's instructions. Luminescence is read on a plate-reading luminometer.

-

Calculate the percentage of inhibition for each Ibrutinib concentration relative to the vehicle control and determine the IC50 value by fitting the data to a four-parameter logistic curve.

Cellular BTK Autophosphorylation Assay (Western Blot)

Objective: To assess the ability of Ibrutinib to inhibit BTK activation in a cellular context.

Materials:

-

B-cell lymphoma cell line (e.g., Ramos)

-

Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)

-

Ibrutinib stock solution (10 mM in DMSO)

-

Anti-IgM antibody (for BCR stimulation)

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

Primary antibodies: anti-phospho-BTK (Tyr223) and anti-total-BTK

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Protein electrophoresis and Western blotting equipment

Procedure:

-

Seed B-cell lymphoma cells in a 6-well plate at a density of 2 x 10⁶ cells/well and incubate overnight.

-

Treat the cells with various concentrations of Ibrutinib or vehicle control for 2 hours.

-

Stimulate the B-cell receptors by adding anti-IgM antibody (e.g., 10 µg/mL) for 10 minutes.

-

Wash the cells with ice-cold PBS and lyse them in lysis buffer.

-

Determine the protein concentration of the lysates using a BCA assay.

-

Separate equal amounts of protein (e.g., 20-30 µg) by SDS-PAGE and transfer to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

-

Incubate the membrane with the primary anti-phospho-BTK antibody overnight at 4°C.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Visualize the bands using a chemiluminescent substrate and an imaging system.

-

Strip the membrane and re-probe with the anti-total-BTK antibody to confirm equal loading.

-

Quantify the band intensities to determine the inhibition of BTK autophosphorylation.

Experimental Workflow for Assessing BTK Inhibition

Conclusion

Ibrutinib serves as a powerful testament to the utility of the this compound scaffold in the development of targeted therapies. Its well-defined mechanism of action, centered on the irreversible covalent inhibition of BTK, has provided a highly effective treatment strategy for patients with B-cell malignancies. The detailed understanding of its interaction with BTK and the downstream consequences on the B-cell receptor signaling pathway continues to guide the development of next-generation kinase inhibitors with improved selectivity and safety profiles. The experimental protocols outlined in this guide provide a framework for the continued investigation and characterization of such novel therapeutic agents.

A Technical Guide to the Spectroscopic Analysis of 3-Hydroxypiperidine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the key spectroscopic data for 3-Hydroxypiperidine (CAS: 6859-99-0), a pivotal heterocyclic building block in medicinal chemistry and pharmaceutical development. The document outlines its characteristic signatures in Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), supported by standardized experimental protocols.

Spectroscopic Data Summary

The structural elucidation of this compound relies on a combination of spectroscopic techniques. The following sections and tables summarize the key quantitative and qualitative data.

Table 1: Predicted ¹H NMR Spectral Data for this compound

| Atom Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Integration |

| H-3 | 3.6 - 3.8 | Multiplet | 1H |

| H-2eq, H-6eq | 2.9 - 3.1 | Multiplet | 2H |

| H-2ax, H-6ax | 2.5 - 2.7 | Multiplet | 2H |

| H-4eq, H-5eq | 1.7 - 1.9 | Multiplet | 2H |

| H-4ax, H-5ax | 1.4 - 1.6 | Multiplet | 2H |

| N-H, O-H | 1.5 - 4.0 | Broad Singlet | 2H |

Note: Chemical shifts are highly dependent on the solvent used. Protons on nitrogen and oxygen are exchangeable and may appear as a broad signal or not be observed depending on the deuterated solvent.

Table 2: Predicted ¹³C NMR Spectral Data for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C-3 | 65 - 70 |

| C-2, C-6 | 45 - 55 |

| C-5 | 30 - 35 |

| C-4 | 20 - 25 |

Note: The carbon attached to the hydroxyl group (C-3) is the most deshielded among the sp³ carbons.

IR spectroscopy is used to identify the functional groups present in the molecule. The spectrum of this compound is characterized by prominent absorptions corresponding to the O-H, N-H, and C-H bonds.

Table 3: Characteristic IR Absorption Peaks for this compound

| Wavenumber (cm⁻¹) | Intensity | Functional Group Assignment |

| 3100 - 3500 | Strong, Broad | O-H and N-H stretching vibrations |

| 2850 - 2960 | Medium-Strong | Aliphatic C-H stretching |

| 1440 - 1480 | Medium | C-H bending (scissoring) |

| 1050 - 1150 | Strong | C-O stretching of the secondary alcohol |

| 800 - 900 | Medium | N-H wagging |

Note: The broadness of the 3100-3500 cm⁻¹ peak is due to hydrogen bonding.

Electron Ionization Mass Spectrometry (EI-MS) of this compound results in the formation of a molecular ion and several characteristic fragment ions. The fragmentation pattern provides crucial information for confirming the molecular weight and structure.[1]

Table 4: Key Mass Spectrometry Data (EI-MS) for this compound

| m/z (Mass-to-Charge Ratio) | Relative Intensity | Proposed Fragment Assignment |

| 101 | Moderate | [M]⁺, Molecular Ion |

| 57 | High | [C₃H₇N]⁺ |

| 44 | High (Base Peak) | [C₂H₆N]⁺ |

| 30 | High | [CH₄N]⁺ |

Data sourced from NIST Mass Spectrometry Data Center via PubChem.[1]

Experimental Protocols

The following protocols describe standard methodologies for acquiring the spectroscopic data presented above.

-

Sample Preparation : Dissolve 5-25 mg of this compound in approximately 0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, Methanol-d₄, or D₂O) in a clean, dry 5 mm NMR tube.

-

Internal Standard : Add a small amount of Tetramethylsilane (TMS) as an internal reference (0 ppm), unless using a solvent that provides a reference signal.

-

Instrumentation : Acquire spectra on a 400 MHz (or higher) NMR spectrometer.

-

¹H NMR Acquisition :

-

Pulse Sequence : A standard single-pulse sequence (e.g., 'zg30').

-

Number of Scans : 16 to 64 scans, depending on sample concentration.

-

Relaxation Delay (d1) : 1-5 seconds.

-

Acquisition Time : 2-4 seconds.

-

-

¹³C NMR Acquisition :

-

Pulse Sequence : A proton-decoupled single-pulse sequence (e.g., 'zgpg30').

-

Number of Scans : 1024 to 4096 scans, due to the low natural abundance of ¹³C.

-

Relaxation Delay (d1) : 2 seconds.

-

-

Data Processing : Apply Fourier transformation to the acquired Free Induction Decay (FID). Phase the spectrum and perform baseline correction. Calibrate the chemical shift scale using the TMS or solvent reference signal.

-

Sample Preparation : As this compound is a solid at room temperature, a small amount of the crystalline powder is sufficient.

-

Background Spectrum : Clean the Attenuated Total Reflectance (ATR) crystal (typically diamond or zinc selenide) with a suitable solvent (e.g., isopropanol) and acquire a background spectrum of the clean, empty crystal.

-

Sample Measurement : Place a small amount of the this compound powder onto the ATR crystal. Apply pressure using the instrument's press to ensure good contact between the sample and the crystal surface.

-

Acquisition : Collect the sample spectrum. Typically, 16 to 32 scans are co-added at a resolution of 4 cm⁻¹.

-

Data Processing : The final spectrum is automatically generated as absorbance or transmittance by ratioing the sample spectrum against the background spectrum.

-

Sample Preparation : Prepare a dilute solution of this compound (approx. 1 mg/mL) in a volatile organic solvent such as methanol (B129727) or dichloromethane.

-

Instrumentation : Use a GC system equipped with a capillary column (e.g., DB-5ms or equivalent) interfaced with a mass spectrometer (typically a quadrupole analyzer).

-

GC Parameters :

-

Injector Temperature : 250 °C.

-

Carrier Gas : Helium at a constant flow rate of 1.0 mL/min.

-

Oven Program : Start at 60 °C, hold for 2 minutes, then ramp up to 280 °C at a rate of 10 °C/min.

-

Injection Volume : 1 µL with a split ratio (e.g., 50:1).

-

-

MS Parameters :

-

Ionization Mode : Electron Ionization (EI) at 70 eV.

-

Source Temperature : 230 °C.

-

Mass Range : Scan from m/z 30 to 300.

-

-

Data Analysis : Identify the chromatographic peak corresponding to this compound. Analyze the corresponding mass spectrum, identifying the molecular ion and key fragment ions. Compare the spectrum to a reference library (e.g., NIST) for confirmation.

Visualization of Analytical Workflow

The logical flow for the spectroscopic analysis and structural elucidation of a compound like this compound can be visualized as follows.

Caption: Logical workflow for the spectroscopic analysis of this compound.

References

Solubility of 3-Hydroxypiperidine in Organic Solvents: A Technical Guide

This technical guide provides a comprehensive overview of the solubility characteristics of 3-hydroxypiperidine in various organic solvents. The document is intended for researchers, scientists, and professionals in drug development who utilize this compound in their work. It covers the theoretical basis for its solubility, available solubility data, and detailed experimental protocols for its determination.

Introduction to this compound and its Solubility

This compound is a heterocyclic organic compound with the molecular formula C₅H₁₁NO. Its structure, featuring a piperidine (B6355638) ring substituted with a hydroxyl group at the 3-position, plays a critical role in its solubility profile. The presence of both a secondary amine (a hydrogen bond acceptor and donor) and a hydroxyl group (a hydrogen bond donor and acceptor) allows for strong interactions with polar solvents.

The solubility of a compound like this compound is governed by the principle of "like dissolves like." The polar nature of the molecule, due to the electronegative nitrogen and oxygen atoms, suggests a high affinity for polar solvents. Conversely, its solubility is expected to be limited in non-polar, aprotic solvents.

Quantitative Solubility Data

Comprehensive quantitative solubility data for this compound across a wide array of organic solvents is not extensively documented in publicly available literature. However, based on its chemical structure, a qualitative assessment of its solubility can be made. The following table summarizes the expected and reported solubility of this compound.

| Solvent | Solvent Type | Expected/Reported Solubility |

| Water | Polar Protic | Highly Soluble |

| Methanol | Polar Protic | Soluble |

| Ethanol | Polar Protic | Soluble |

| Isopropanol | Polar Protic | Soluble |

| Acetone | Polar Aprotic | Sparingly Soluble |

| Acetonitrile | Polar Aprotic | Sparingly Soluble |

| Dichloromethane (DCM) | Polar Aprotic | Sparingly to Insoluble |

| Ethyl Acetate | Polar Aprotic | Sparingly to Insoluble |

| Tetrahydrofuran (THF) | Polar Aprotic | Sparingly to Insoluble |

| Toluene | Non-polar | Insoluble |

| Hexane | Non-polar | Insoluble |

Note: The terms "Soluble," "Sparingly Soluble," and "Insoluble" are qualitative. Precise quantitative determination requires experimental validation.

Experimental Protocol for Solubility Determination: The Shake-Flask Method

The isothermal shake-flask method is a standard and reliable technique for determining the solubility of a solid compound in a solvent. This protocol outlines the steps a researcher would take to quantify the solubility of this compound.

3.1. Materials and Equipment

-

This compound (solid)

-

Selected organic solvent(s)

-

Analytical balance (±0.1 mg)

-

Vials with screw caps

-

Constant temperature incubator/shaker or water bath

-

Centrifuge

-

Syringes and syringe filters (e.g., 0.45 µm PTFE)

-

Volumetric flasks and pipettes

-

Analytical instrument for quantification (e.g., HPLC, GC, or UV-Vis spectrophotometer)

3.2. Procedure

-

Preparation: An excess amount of solid this compound is added to a known volume or mass of the selected solvent in a sealed vial. The excess is crucial to ensure that a saturated solution is achieved.

-

Equilibration: The vials are placed in a constant temperature shaker or water bath and agitated for a prolonged period (e.g., 24-72 hours) to ensure that equilibrium is reached. The temperature should be carefully controlled and recorded.

-

Phase Separation: After equilibration, the suspension is allowed to stand undisturbed at the same temperature to allow the undissolved solid to settle. For colloidal suspensions, centrifugation at the experimental temperature can be used to facilitate phase separation.

-

Sampling and Dilution: A sample of the clear, saturated supernatant is carefully withdrawn using a syringe. A syringe filter is immediately attached to remove any suspended solid particles. A known volume of the filtrate is then accurately diluted with a suitable solvent to a concentration within the analytical instrument's linear range.

-

Quantification: The concentration of this compound in the diluted sample is determined using a pre-calibrated analytical method (e.g., HPLC).

-

Calculation: The solubility (S) is calculated using the following formula, accounting for the dilution factor:

S (g/L) = Measured Concentration (g/L) × Dilution Factor

3.3. Workflow Diagram

The following diagram illustrates the experimental workflow for the shake-flask solubility determination method.

Caption: Experimental workflow for determining solubility via the shake-flask method.

Factors Influencing Solubility

Several factors can influence the solubility of this compound:

-

Temperature: For most solid solutes, solubility increases with temperature. It is crucial to control and report the temperature at which solubility is determined.

-

pH (in aqueous or protic solvents): As an amine, the pH of the solution will significantly impact the ionization state of this compound. The protonated form (piperidinium ion) is generally much more soluble in polar solvents than the free base.

-

Solvent Polarity: As previously discussed, polar protic solvents capable of hydrogen bonding are the most effective at dissolving this compound.

Logical Relationships in Solubility Prediction

The solubility of a molecule is logically dependent on the balance between its intermolecular forces and those of the solvent. This relationship can be visualized as a decision-making process for solvent selection.

Caption: Logical relationship between solvent type and expected solubility.

Conclusion

The Pivotal Role of 3-Hydroxypiperidine as a Chiral Building Block in Modern Organic Synthesis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The 3-hydroxypiperidine scaffold is a privileged structural motif frequently encountered in a wide array of biologically active natural products and pharmaceuticals.[1][2] Its inherent chirality, coupled with the conformational constraints of the piperidine (B6355638) ring, makes it a crucial chiral building block in the design and synthesis of complex molecular architectures with specific biological functions. The introduction of a hydroxyl group at the C3-position can significantly influence the bioactivity of a molecule.[3] This technical guide provides a comprehensive overview of the synthesis, functionalization, and application of chiral this compound, with a particular focus on the (S)-enantiomer, a key intermediate in the synthesis of numerous pharmaceuticals.[3][4]

Synthetic Strategies for Enantiopure this compound

The demand for enantiomerically pure this compound, particularly the N-Boc protected form, (S)-1-Boc-3-hydroxypiperidine, has driven the development of several synthetic strategies. These can be broadly categorized into chemical resolution, biocatalytic asymmetric reduction, and total synthesis from the chiral pool.